3,5,7-Trihydroxy-8-methoxyflavone
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Overview
Description
3,5,7-Trihydroxy-8-methoxyflavone is a chemical compound with the molecular formula C18H20N2O2S and a molecular weight of 328.4 g/mol. This compound is known for its unique structure, which includes a sulfanyl group and a phenylacetamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3,5,7-Trihydroxy-8-methoxyflavone can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
3,5,7-Trihydroxy-8-methoxyflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds and other biologically active molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,7-Trihydroxy-8-methoxyflavone involves its interaction with specific molecular targets and pathways. The sulfanyl group and phenylacetamide moiety play crucial roles in its activity, allowing it to bind to certain enzymes or receptors. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
3,5,7-Trihydroxy-8-methoxyflavone can be compared with other similar compounds, such as 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide . These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique combination of the sulfanyl group and phenylacetamide moiety in this compound makes it distinct and valuable for various research applications .
Properties
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-9-16(14(2)10-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKYQXMHYGXNTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350714 |
Source
|
Record name | AG-205/05852034 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-42-7 |
Source
|
Record name | AG-205/05852034 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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